molecular formula C13H12BrClF2N2O B13901671 4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole

4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole

Cat. No.: B13901671
M. Wt: 365.60 g/mol
InChI Key: MRWPZKGQQWJKIG-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole is a complex organic compound characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole typically involves multi-step organic reactions. The starting materials often include brominated and chlorinated aromatic compounds, which undergo a series of reactions such as halogenation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of halogenated groups to simpler forms.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-6-chloro-5-(difluoromethyl)-1-tetrahydropyran-2-YL-indazole include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for scientific research.

Properties

Molecular Formula

C13H12BrClF2N2O

Molecular Weight

365.60 g/mol

IUPAC Name

4-bromo-6-chloro-5-(difluoromethyl)-1-(oxan-2-yl)indazole

InChI

InChI=1S/C13H12BrClF2N2O/c14-12-7-6-18-19(10-3-1-2-4-20-10)9(7)5-8(15)11(12)13(16)17/h5-6,10,13H,1-4H2

InChI Key

MRWPZKGQQWJKIG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)C(F)F)Cl

Origin of Product

United States

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